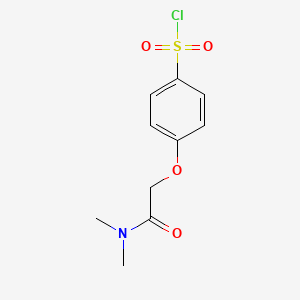
4-(Methylsulfonyl)benzamide
Overview
Description
4-(Methylsulfonyl)benzamide is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzamide, which is a type of organic compound that contains a benzene ring attached to an amide group .
Synthesis Analysis
Benzamides, including 4-(Methylsulfonyl)benzamide, can be synthesized through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers several advantages, including the use of a superior and recoverable catalyst, low reaction times, a simple procedure, and a high-yielding and eco-friendly process .
Molecular Structure Analysis
The molecular structure of 4-(Methylsulfonyl)benzamide can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) . These techniques can be used to identify functional groups and confirm the structure of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Methylsulfonyl)benzamide can be analyzed using various techniques. For example, FTIR, NMR, and HRMS can be used to identify functional groups and confirm the structure of the compound .
Scientific Research Applications
Enzyme Inhibition
4-(Methylsulfonyl)benzamide derivatives have been actively investigated for their inhibitory effects on certain enzymes. Benzamide-4-sulfonamides, for example, have been found to be potent inhibitors of the carbonic anhydrase (CA) enzyme, particularly the human isoforms hCA II, VII, and IX. These derivatives have shown inhibitory activity in the low nanomolar or subnanomolar ranges, signifying their potential effectiveness in targeting these enzymes for therapeutic purposes (Abdoli et al., 2018). Another study reports the synthesis of aromatic sulfonamides with varying inhibitory activities against carbonic anhydrase isoenzymes, further highlighting the significance of these compounds in enzyme inhibition research (Supuran et al., 2013).
Material Science Applications
In the field of material science, derivatives of 4-(Methylsulfonyl)benzamide have been used in the synthesis and characterization of novel polymers. Poly sulphonyl amino benzamide (PSAB) and methylated poly sulphonyl amino benzamide (mPSAB) polymers, synthesized using derivatives of 4-(Methylsulfonyl)benzamide, have shown promising results in water purification applications, specifically in seawater desalination. These novel polymers have been incorporated into polysulfone composite membranes, demonstrating their utility in environmental applications (Padaki et al., 2012).
Crystallography and Structural Analysis
The crystal structure and molecular interactions of certain 4-(Methylsulfonyl)benzamide derivatives have been studied, offering insights into their physical properties and potential applications in various fields, such as pharmaceuticals and materials science. These studies include detailed analysis of intermolecular hydrogen bonds, molecular conformations, and other structural features, contributing to our understanding of the chemical behavior of these compounds (Luo & Huang, 2004).
Safety And Hazards
The safety data sheet for benzamide, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following single exposure . The same precautions should be taken when handling 4-(Methylsulfonyl)benzamide.
Future Directions
There is ongoing research into the potential applications of 4-(Methylsulfonyl)benzamide and related compounds. For example, vismodegib, a benzamide derivative, has been approved for the treatment of basal cell carcinoma, and there are ongoing clinical investigations into its potential efficacy in a variety of disease contexts and in combination with other agents . Similar research could be conducted with 4-(Methylsulfonyl)benzamide to explore its potential therapeutic uses.
properties
IUPAC Name |
4-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKNFPQRVQCNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576153 | |
| Record name | 4-(Methanesulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)benzamide | |
CAS RN |
4461-38-5 | |
| Record name | 4-(Methanesulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)
![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)
![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)








![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)